molecular formula C10H8FN B13665185 3-Fluoro-5-methyl-4-vinylbenzonitrile

3-Fluoro-5-methyl-4-vinylbenzonitrile

Cat. No.: B13665185
M. Wt: 161.18 g/mol
InChI Key: RNRSKAHJEVLOHU-UHFFFAOYSA-N
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Description

3-Fluoro-5-methyl-4-vinylbenzonitrile is an organic compound with the molecular formula C10H8FN It is a derivative of benzonitrile, characterized by the presence of a fluoro group at the 3-position, a methyl group at the 5-position, and a vinyl group at the 4-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methyl-4-vinylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methyl-4-vinylbenzonitrile can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the fluoro and methyl groups, the compound can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Substitution: The nitrile group can be involved in nucleophilic substitution reactions.

    Oxidation and Reduction: The vinyl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

    Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide can be used for cyanation reactions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce cyano-substituted compounds.

Scientific Research Applications

3-Fluoro-5-methyl-4-vinylbenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methyl-4-vinylbenzonitrile involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the vinyl and nitrile groups can engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-5-methyl-4-vinylbenzonitrile is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

4-ethenyl-3-fluoro-5-methylbenzonitrile

InChI

InChI=1S/C10H8FN/c1-3-9-7(2)4-8(6-12)5-10(9)11/h3-5H,1H2,2H3

InChI Key

RNRSKAHJEVLOHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=C)F)C#N

Origin of Product

United States

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